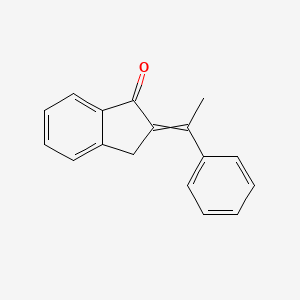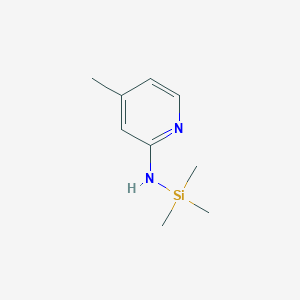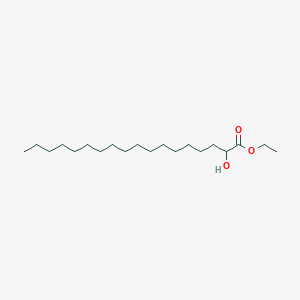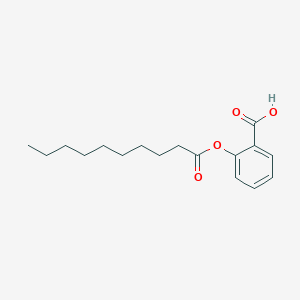
2-(Decanoyloxy)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Decanoyloxy)benzoic acid is an organic compound that belongs to the class of aromatic carboxylic acids It is characterized by the presence of a benzoic acid core with a decanoyloxy substituent at the second position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Decanoyloxy)benzoic acid typically involves the esterification of salicylic acid with decanoic acid. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions: 2-(Decanoyloxy)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like nitric acid (HNO₃) for nitration, bromine (Br₂) for bromination, and sulfuric acid (H₂SO₄) for sulfonation are employed.
Major Products:
Oxidation: Formation of decanoic acid and benzoic acid derivatives.
Reduction: Formation of 2-(Decanoyloxy)benzyl alcohol.
Substitution: Formation of nitro, bromo, or sulfonic acid derivatives of this compound.
Aplicaciones Científicas De Investigación
2-(Decanoyloxy)benzoic acid has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases.
Industry: It is used in the production of specialty chemicals, polymers, and as a precursor for the synthesis of other functional materials.
Mecanismo De Acción
The mechanism of action of 2-(Decanoyloxy)benzoic acid involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release salicylic acid and decanoic acid, which may exert biological effects. Salicylic acid is known for its anti-inflammatory and analgesic properties, while decanoic acid has antimicrobial activity. The combined effects of these metabolites contribute to the overall biological activity of the compound.
Comparación Con Compuestos Similares
Salicylic Acid: A precursor in the synthesis of 2-(Decanoyloxy)benzoic acid, known for its anti-inflammatory properties.
Decanoic Acid: A fatty acid with antimicrobial properties.
2-(Octanoyloxy)benzoic Acid: Similar structure with an octanoyloxy group instead of a decanoyloxy group.
Uniqueness: this compound is unique due to the presence of both an aromatic carboxylic acid and a long-chain fatty acid ester. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Número CAS |
181381-62-4 |
|---|---|
Fórmula molecular |
C17H24O4 |
Peso molecular |
292.4 g/mol |
Nombre IUPAC |
2-decanoyloxybenzoic acid |
InChI |
InChI=1S/C17H24O4/c1-2-3-4-5-6-7-8-13-16(18)21-15-12-10-9-11-14(15)17(19)20/h9-12H,2-8,13H2,1H3,(H,19,20) |
Clave InChI |
GZFRVDZZXXKIGR-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCC(=O)OC1=CC=CC=C1C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


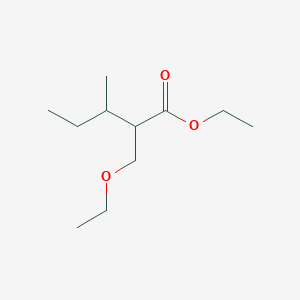
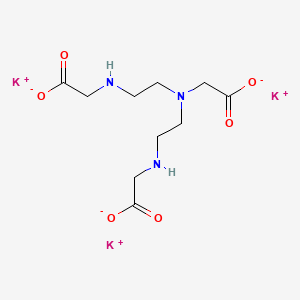
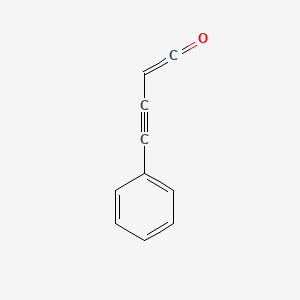
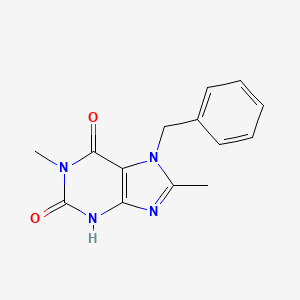
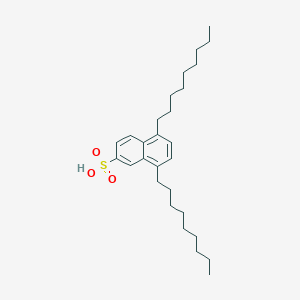

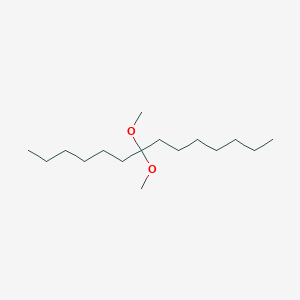

![N~1~-Ethyl-N~2~,N~2~-dimethyl-N~1~-[2-(pyridin-4-yl)quinolin-4-yl]ethane-1,2-diamine](/img/structure/B14270901.png)

